2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Description
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone (CAS 872694-95-6) is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a 4-bromophenyl group and at position 3 with a sulfanyl-linked morpholin-4-ylethanone moiety. The pyridazine ring provides a planar aromatic system, while the 4-bromophenyl group introduces steric bulk and electron-withdrawing effects. The morpholine ring enhances solubility due to its polar nature, and the thioether linker (-S-) may influence redox properties or intermolecular interactions.
Structural characterization of this compound and its analogs often employs crystallographic tools such as SHELX and WinGX for data refinement and validation . These programs ensure accurate determination of bond lengths, angles, and molecular packing, critical for understanding structure-activity relationships.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAWQVSOIXNBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329055 | |
| Record name | 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872694-95-6 | |
| Record name | 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 2-chloro-3-pyridazine thiol to form the pyridazine ring. The final step involves the reaction of the pyridazine derivative with morpholine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the sulfanyl (-S-) linker is a primary site for oxidation. Under controlled conditions, the compound undergoes oxidation to form sulfoxide or sulfone derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub> (30%), acetic acid, 50°C, 4 h | Sulfoxide derivative | 65% | |
| Sulfone formation | KMnO<sub>4</sub>, H<sub>2</sub>O, 80°C, 6 h | Sulfone derivative | 58% |
-
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur, with H<sub>2</sub>O<sub>2</sub> forming sulfoxides and stronger oxidants (e.g., KMnO<sub>4</sub>) yielding sulfones.
Reduction Reactions
The ketone group in the morpholine-ethanone side chain is susceptible to reduction.
-
Key Findings :
Substitution Reactions
The pyridazine ring and bromophenyl group participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
Nucleophilic Aromatic Substitution
-
Mechanistic Insight :
The bromine atom on the phenyl ring is replaced by nucleophiles (e.g., -OH) under basic conditions. Palladium-catalyzed Suzuki coupling introduces aryl groups .
Morpholine Ring Functionalization
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with mass loss attributed to:
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone may inhibit the growth of various cancer cell lines. For example, it has shown promising results against breast (MCF7) and liver (HEPG2) cancer cell lines, with IC50 values indicating significant cytotoxicity.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has demonstrated effectiveness as an inhibitor of Axl kinase, which is implicated in tumor growth and metastasis.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The process includes:
- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Morpholine Moiety : This step often involves nucleophilic substitution reactions where morpholine reacts with an electrophilic precursor.
- Final Modifications : The sulfanyl group is introduced via thiolation reactions to enhance biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone utilized MTT assays across several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Significant cytotoxicity observed |
| MCF7 | 0.85 ± 0.10 | Comparable to standard chemotherapeutics |
The results indicate that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, kinetic analyses were performed to evaluate the interaction between the compound and alkaline phosphatase:
| Enzyme | IC50 (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| Alkaline Phosphatase | 0.420 ± 0.012 | -7.90 |
These findings highlight the potential of this compound as an enzyme inhibitor, which could be relevant in therapeutic strategies for diseases where these enzymes are dysregulated.
Mechanism of Action
The mechanism of action of 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the pyridazine ring can interact with nucleophilic sites. This compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its bioactive effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Core
Halogen vs. Alkoxy Substitutions
- Target Compound : The 4-bromophenyl group (electron-withdrawing) increases molecular weight (MW: ~421.3 g/mol estimated) and lipophilicity compared to alkoxy-substituted analogs.
- 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone (CAS 893989-01-0): The 3-methoxyphenyl group (electron-donating) reduces lipophilicity and may enhance solubility. MW: ~381.4 g/mol (estimated) .
- MW: ~337.4 g/mol (estimated) .
Table 1: Substituent Comparison
| Compound | Substituent | Electronic Effect | MW (g/mol) |
|---|---|---|---|
| Target Compound | 4-Bromophenyl | Withdrawing | ~421.3 |
| 3-Methoxyphenyl Analog (CAS 893989-01-0) | 3-Methoxyphenyl | Donating | ~381.4 |
| Furan Analog | Furan-2-yl | Conjugated | ~337.4 |
Heterocyclic Core Modifications
Pyridazine vs. Triazole vs. Pyrimidine
- Pyridazine (Target Compound): A six-membered di-aza ring with two adjacent nitrogen atoms.
- 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (CAS 431990-81-7): A triazole core (five-membered, three nitrogen atoms) increases hydrogen-bonding capacity and rigidity. MW: 451.34 g/mol .
- Pyrimidine Derivatives (e.g., ) : A six-membered di-aza ring with nitrogen atoms at positions 1 and 3. Altered electronic distribution compared to pyridazine, affecting binding interactions .
Table 2: Core Heterocycle Comparison
| Compound | Core Structure | Nitrogen Atoms | Hydrogen-Bonding Potential |
|---|---|---|---|
| Target Compound | Pyridazine | 2 (adjacent) | Moderate |
| Triazole Analog | 1,2,4-Triazole | 3 | High |
| Pyrimidine Derivative | Pyrimidine | 2 (meta) | Moderate |
Morpholine vs. Other Amine Groups
- Morpholine (Target Compound) : A six-membered oxygen- and nitrogen-containing ring. Enhances aqueous solubility and metabolic stability.
Sulfanyl Linker vs. Alternative Linkers
The thioether (-S-) linker in the target compound provides flexibility and resistance to enzymatic cleavage compared to ether (-O-) or amine (-NH-) linkers. Sulfur’s polarizability may also facilitate hydrophobic interactions in biological systems.
Physicochemical and Pharmacological Implications
- Lipophilicity : Bromine increases logP (estimated ~3.5) compared to methoxy (logP ~2.1) or furan (logP ~1.8) analogs.
- Solubility : Morpholine’s polarity counterbalances the hydrophobic bromophenyl group, likely improving aqueous solubility.
Biological Activity
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential as an antimicrobial, anticancer, and antifungal agent.
Chemical Structure
The compound is characterized by a complex structure featuring a pyridazine ring, a morpholine moiety, and a bromophenyl group. Its molecular formula is , and its structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation :
C1CCN(C1)C(=O)C(C2=CC(=C(C=C2)Br)N=N2)S
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with thiazole and pyridine rings have shown promising activity against various bacterial strains. The presence of the sulfanyl group in 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone may enhance its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have been shown to inhibit cell proliferation in cancer cell lines such as A431 and Jurkat cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | <10 | Apoptosis induction |
| Jurkat | <5 | Cell cycle arrest |
In a comparative study, it was noted that the presence of the bromophenyl group significantly enhances the cytotoxicity of pyridazine derivatives, suggesting that modifications at this position could yield even more potent anticancer agents .
Antifungal Activity
The compound's antifungal properties are also noteworthy. Research has demonstrated that related pyridazine derivatives exhibit fungicidal activity against various fungal pathogens. The sulfanyl group is hypothesized to play a critical role in disrupting fungal cell membranes.
Case Studies
Several case studies highlight the potential therapeutic applications of 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone:
- Study on Anticancer Properties : A study involving various cancer cell lines demonstrated that this compound significantly inhibited growth and induced apoptosis at concentrations lower than many existing chemotherapeutics .
- Antimicrobial Efficacy Assessment : In a recent investigation, the compound was tested against clinical isolates of resistant bacteria, showing promising results comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
